molecular formula C10H8BrFN2 B13189033 6-Bromo-8-fluoro-5-methylquinolin-3-amine

6-Bromo-8-fluoro-5-methylquinolin-3-amine

Cat. No.: B13189033
M. Wt: 255.09 g/mol
InChI Key: UTPUQVAHSBUFON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-5-methylquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives followed by amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-5-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various halogenated or nucleophilic substitution products .

Scientific Research Applications

6-Bromo-8-fluoro-5-methylquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-fluoro-5-methylquinolin-3-amine is unique due to the presence of bromine, fluorine, and methyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

6-bromo-8-fluoro-5-methylquinolin-3-amine

InChI

InChI=1S/C10H8BrFN2/c1-5-7-2-6(13)4-14-10(7)9(12)3-8(5)11/h2-4H,13H2,1H3

InChI Key

UTPUQVAHSBUFON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=C(C=N2)N)F)Br

Origin of Product

United States

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